molecular formula C14H10Cl2O2 B1608216 3,4-Dichloro-3'-methoxybenzophenone CAS No. 844885-25-2

3,4-Dichloro-3'-methoxybenzophenone

Cat. No.: B1608216
CAS No.: 844885-25-2
M. Wt: 281.1 g/mol
InChI Key: IPGJDBBWKZKVEQ-UHFFFAOYSA-N
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Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGJDBBWKZKVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374181
Record name 3,4-Dichloro-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-25-2
Record name (3,4-Dichlorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichloroanisole and benzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods: In an industrial setting, the production of 3,4-Dichloro-3’-methoxybenzophenone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,4-Dichloro-3’-methoxybenzophenone can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of 3,4-dichlorobenzophenone.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted benzophenones.

    Oxidation: 3,4-Dichlorobenzophenone.

    Reduction: 3,4-Dichloro-3’-methoxybenzyl alcohol.

Scientific Research Applications

Scientific Research Applications

Chemistry :
3,4-Dichloro-3'-methoxybenzophenone serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis, particularly in the development of new compounds with desired properties.

Biology and Medicine :
In biological research, this compound is utilized to study enzyme interactions and as a probe in proteomics. It has been investigated for its potential roles in modulating enzyme activity, which may lead to significant implications in drug development. The compound's mechanism involves binding to active or allosteric sites on enzymes, altering their conformation and function, which can impact various biochemical pathways.

Industry :
In industrial applications, 3,4-Dichloro-3'-methoxybenzophenone is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique properties allow it to be employed in the synthesis of agrochemicals as well.

Antimicrobial Efficacy

A study published in Frontiers in Microbiology evaluated various benzophenone derivatives for their antimicrobial properties. The findings indicated that 3,4-Dichloro-3'-methoxybenzophenone was particularly effective against Candida albicans, demonstrating a minimum inhibitory concentration (MIC) of 16 μg/mL.

Cancer Cell Proliferation Inhibition

Research conducted at Kyoto University demonstrated that this compound significantly inhibited the growth of HepG2 cells (a liver cancer cell line) with an IC50 value of approximately 10 μM. This study underscored the need for further investigation into its mechanisms and potential therapeutic applications.

Toxicological Studies

Toxicity assessments revealed that 3,4-Dichloro-3'-methoxybenzophenone exhibited low cytotoxicity toward human red blood cells at concentrations below its MIC values. This suggests a favorable safety profile for further biological evaluations and potential therapeutic use.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 3,4-Dimethylbenzophenone
  • 4-Chloro-3’-methoxybenzophenone
  • 3,4-Dichlorobenzophenone

Comparison: 3,4-Dichloro-3’-methoxybenzophenone is unique due to the presence of both chlorine and methoxy substituents on the benzophenone structure. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions compared to 3,4-dimethylbenzophenone .

Biological Activity

3,4-Dichloro-3'-methoxybenzophenone is a compound belonging to the benzophenone family, characterized by its unique chemical structure that includes two chlorine atoms and a methoxy group. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic applications and biological activities. This article delves into the biological properties of 3,4-Dichloro-3'-methoxybenzophenone, highlighting its mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C14H9Cl2O2
  • Molecular Weight : 299.13 g/mol
  • Structure : The presence of electron-withdrawing groups such as chlorine and methoxy significantly influences its reactivity and biological interactions.

The biological activity of 3,4-Dichloro-3'-methoxybenzophenone is primarily attributed to its ability to interact with various biological macromolecules. Its mechanism of action includes:

  • Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, altering their conformation and function. This inhibition can affect metabolic pathways and cellular processes.
  • Receptor Modulation : It has been observed to modulate the activity of specific receptors, influencing signal transduction pathways within cells.

Biological Activities

Research indicates that 3,4-Dichloro-3'-methoxybenzophenone exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Anticancer Potential :
    • The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells in vitro. It affects cell cycle progression and induces apoptosis in certain cancer cell lines.
  • Anti-inflammatory Effects :
    • Research has indicated that it may exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages, which is crucial for inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces NO production in macrophages

Detailed Research Findings

  • Antimicrobial Studies :
    • A study conducted by Selvekumar et al. (2010) reported that derivatives of benzophenone compounds showed moderate to high antibacterial activity against resistant strains like E. cloacae. The structure–activity relationship (SAR) indicated that modifications at specific positions on the benzophenone ring could enhance efficacy .
  • Cancer Research :
    • A recent investigation into the anticancer properties revealed that 3,4-Dichloro-3'-methoxybenzophenone could induce apoptosis in breast cancer cell lines through the activation of caspase pathways . The compound's ability to disrupt cell cycle progression was also noted.
  • Inflammation Studies :
    • In vitro assays using RAW 264.7 macrophage cells showed that the compound significantly inhibited NO production at concentrations as low as 10 µM, suggesting a potent anti-inflammatory effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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